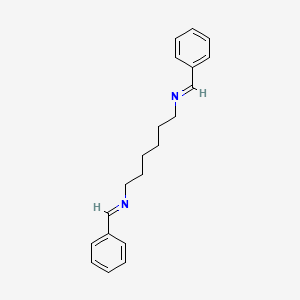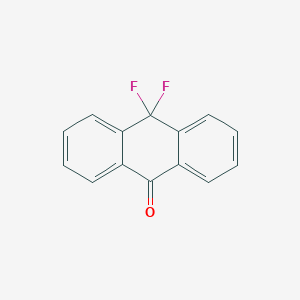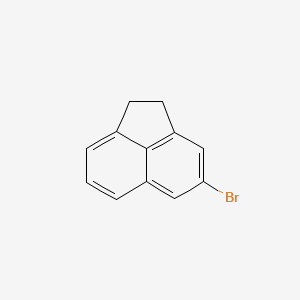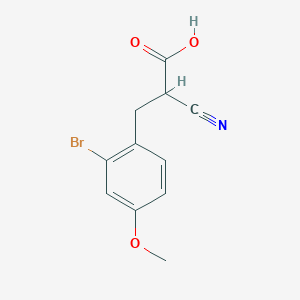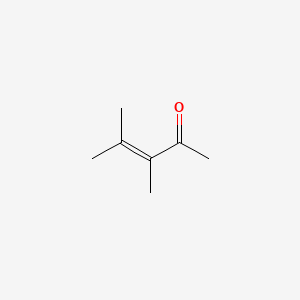
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile precursors with reactive cumulenes . Another approach is the microwave irradiation method, which has been shown to be efficient in synthesizing various 1,2,4-triazole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit the biosynthesis of ergosterol in fungal cells by blocking the enzyme 14-α-demethylase . This disruption leads to the accumulation of toxic sterols and ultimately cell death. The compound’s ability to form hydrogen bonds and interact with biological receptors through dipole interactions is crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent that also inhibits ergosterol biosynthesis.
Itraconazole: Another antifungal drug with a similar mechanism of action.
Ravuconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Effective against a wide range of fungal infections.
The uniqueness of 1H-1,2,4-Triazole, 5-(p-sulfamoylphenyl)- lies in its sulfamoylphenyl group, which enhances its solubility and bioavailability, making it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
4922-53-6 |
|---|---|
Molekularformel |
C8H8N4O2S |
Molekulargewicht |
224.24 g/mol |
IUPAC-Name |
4-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S/c9-15(13,14)7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,(H2,9,13,14)(H,10,11,12) |
InChI-Schlüssel |
FQAHYLJIQSNCSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=NN2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


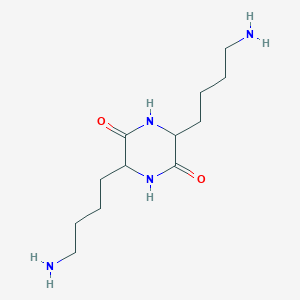

![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
